molecular formula C8H16O3 B1583660 2,5-Diethoxytetrahydrofuran CAS No. 3320-90-9

2,5-Diethoxytetrahydrofuran

Cat. No. B1583660
CAS RN: 3320-90-9
M. Wt: 160.21 g/mol
InChI Key: ZLKHNURELCONBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxytetrahydrofuran is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as 2,5-Diethoxyoxolane . This compound finds application in proteomics research and in organic synthesis . It is also used as an intermediate for atropine sulfate, which is an anticholinergic drug .


Molecular Structure Analysis

The molecular structure of 2,5-Diethoxytetrahydrofuran consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 160.211 Da and the monoisotopic mass is 160.109940 Da .


Physical And Chemical Properties Analysis

2,5-Diethoxytetrahydrofuran is a liquid at room temperature . It has a density of 1.02 g/cm3 at 20 °C . The boiling point of this compound is between 145-148 °C/1.013 hPa . It is soluble in water, with a solubility of 300 g/L .

Scientific Research Applications

Polymerization and Synthesis

Various N-substituted 2-iminotetrahydrofurans, which are prepared from 2,5-diethoxytetrahydrofuran, can undergo ring-opening polymerization to form N-substituted polyamides. This polymerization process is catalyzed by boron trifluoride etherate (Mukaiyama & Sato, 1963).

Production of Pharmaceutically Relevant Compounds

The acid-catalyzed condensation of tosylhydrazine with 2,5-diethoxytetrahydrofuran yields N-tosylamidopyrrole and other hydropyridazine derivatives. This synthesis process demonstrates the versatility of 2,5-diethoxytetrahydrofuran in creating complex molecules with potential pharmaceutical applications (Lemal & Rave, 1963).

Green Chemistry and Biomass Conversion

2,5-Diethoxytetrahydrofuran derivatives like 5-Hydroxymethylfurfural (HMF) can be produced from plant biomass. HMF and its derivatives, such as 2,5-dimethyltetrahydrofuran, are crucial in developing sustainable chemicals and fuels. This aligns with the goals of green chemistry by providing alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalytic Processes and Fuel Production

The catalytic conversion of 5-hydroxymethylfurfural leads to the production of various chemicals including 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran. These processes are vital in the transformation of biomass-derived chemicals into biofuels, thus contributing to sustainable energy solutions (Kong et al., 2018).

Biocatalysis and Sustainable Chemical Production

Biocatalytic methods involving 2,5-diethoxytetrahydrofuran derivatives like 2,5-Furandicarboxylic acid (FDCA) are gaining attention due to their high selectivity and environmentally friendly nature. FDCA is considered a sustainable substitute for petroleum-derived chemicals in bio-based polymer production (Yuan et al., 2019).

Safety And Hazards

2,5-Diethoxytetrahydrofuran is classified as a flammable liquid and vapor . It can cause serious eye irritation and is toxic if inhaled . Therefore, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,5-diethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHNURELCONBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954808
Record name 2,5-Diethoxyoxolanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethoxytetrahydrofuran

CAS RN

3320-90-9
Record name 2,5-Diethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3320-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethoxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diethoxytetrahydrofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diethoxyoxolanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethoxytetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diethoxytetrahydrofuran
Reactant of Route 2
2,5-Diethoxytetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2,5-Diethoxytetrahydrofuran
Reactant of Route 4
2,5-Diethoxytetrahydrofuran
Reactant of Route 5
Reactant of Route 5
2,5-Diethoxytetrahydrofuran
Reactant of Route 6
2,5-Diethoxytetrahydrofuran

Citations

For This Compound
185
Citations
AD Josey, EL Jenner - The Journal of Organic Chemistry, 1962 - ACS Publications
5-Keto-9ff-pyrrolo [1, 2-a [indole has been preparedin three steps starting with methyl anthranilate and 2, 5-diethoxytetrahydrofuran. Through the condensation of certain amino acid …
Number of citations: 101 pubs.acs.org
S Wang, X Guo, K Wang, Z Luo - Journal of Analytical and Applied …, 2011 - Elsevier
There has been much interest in the utilization of biomass-derived fuels as substitutes for fossil fuels in meeting renewable energy requirements to reduce CO 2 emissions. In this study, …
Number of citations: 492 www.sciencedirect.com
RM Sheeley - 1964 - search.proquest.com
THE CONDENSATION OF HYDRAZINES AND BETA-DIOLS WITH 2,5-HEXANEDIONE AND 2,5-DIETHOXYTETRAHYDROFURAN. THE CONDENSATION OF HYDRAZINES AND …
Number of citations: 2 search.proquest.com
I Maeda, R Yoshida - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The hydroformylation reactions of acrolein acetals and acetates were carried out in order to discuss the side reactions and any subsequent reactions. Acrolein cyclic acetals reacted with …
Number of citations: 13 www.journal.csj.jp
J Bosch, D Mauleón, R Granados - Journal of Heterocyclic …, 1980 - Wiley Online Library
Two alternative syntheses of 2,6‐methanopyrrolo[1,2‐d][1,4]diazocines (I) based in the acidic cyclization of 2‐(1‐pyrrolylmethyl)tetrahydropyridines are described. In the first synthetic …
Number of citations: 9 onlinelibrary.wiley.com
GC Schmidt, TE Eling, JM McOwen, JC Drach - Journal of Pharmaceutical …, 1967 - Elsevier
Prototype methods for the synthesis of tropines- 14 C and tropine-labeled atropines are described. These compounds and the requisite labeled intermediates may be synthesized from …
Number of citations: 7 www.sciencedirect.com
J Gloede, K Poduška, H Gross… - Collection of …, 1968 - cccc.uochb.cas.cz
By reaction of glycine, L-and DL-Ieucine, L-and DL-phenylalanine, L-tyrosine, L-serine and L-glutamic acid or their esters with 2, 5-diethoxytetrahydrofuran the corresponding cx-pyrrolo …
Number of citations: 27 cccc.uochb.cas.cz
J Šrogl, M Janda, J Hájková… - … of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
2, 5-Dimethoxytetrahydrofuran (Ill) was found among products of the electrolytic methoxylation of furan. Reduction of 2, 5-dialkoxy-2, 5-dihydrofurans I and II, and of 2, 5-…
Number of citations: 1 cccc.uochb.cas.cz
CK Lee, NS Lee - Bulletin of the Korean Chemical Society, 1984 - koreascience.kr
Tetramethyl 3a, 7a-dihydro-l-methylindole-2, 3, 3a, 4-tetracarboxylate (2b), the 1: 2 adduct from the reaction of 1-methylpyrrole (lb) with dimethyl acetylenedicarboxylate (DMAD), …
Number of citations: 1 koreascience.kr
G De Martino, S Massa, M Scalzo - Il Farmaco; Edizione Scientifica, 1975 - europepmc.org
Some derivatives of pyrrolo [1, 2-a] quinoxaline and 7, 8-dimethoxypyrrolo [1, 2-a] quinoxaline, structurally related to two antitumoral antibiotics, mitomycin C and anthramycin, have …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.